Isochroman-3-carboxylic acid is an organic compound characterized by its unique bicyclic structure, which consists of a fused isochroman ring and a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 192.17 g/mol. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to participate in various
Isochroman-3-carboxylic acid has garnered attention for its potential biological activities. Compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring structure are involved in various biological processes, including:
Several synthetic routes exist for the preparation of isochroman-3-carboxylic acid:
Isochroman-3-carboxylic acid finds applications across various fields:
Research into the interactions of isochroman-3-carboxylic acid with biomolecules suggests that modifications to its structure can enhance its biological activity and bioavailability. Studies indicate that amino-acid residue modifications are promising strategies for increasing efficacy in therapeutic contexts.
Isochroman-3-carboxylic acid can be compared with several structurally similar compounds:
| Compound | Structural Differences | Unique Properties |
|---|---|---|
| Isochroman-1-carboxylic acid | Carboxyl group at the 1-position | Different reactivity patterns due to position |
| 3,4-Dihydroisocoumarins | Saturated ring structure | Distinct pharmacological profiles |
| Coumarins | Different ring system (benzopyran) | Varied chemical properties and biological activities |
Isochroman-3-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxyl group, which influences its chemical reactivity and biological activity compared to its analogs.
Replacing or appending motifs directly to the bicyclic nucleus markedly alters potency against protein tyrosine phosphatase 1B (PTP1B) and other enzymes.
| Derivative | Core alteration vs parent | Key target | IC50 or Ki | Activity change vs parent | Reference |
|---|---|---|---|---|---|
| 4n | 7-Amido tether bearing 1,2-dithiolane (five-carbon linker) | PTP1B | 51.63 nM | >500-fold increase in potency | |
| BDBM50296375 | 7-Carboxamido–dithiolane, four-carbon linker | PTP1B | 164.7 nM | ~3-fold less potent than 4n | |
| Enantioenriched (3S) core | Chirality resolved at C-3 | PTP1B | 1.3-fold potency gain vs racemate | Enantiomeric enrichment favours tighter binding | |
| Tetracyclic polyketide analog | Ring fusion to give tetracyclic isochroman | Broad antimicrobial panel | Sub-µM MIC against Staphylococcus aureus [4] | Macro‐rigidification enhances binding avidity | [4] |
| Donor/donor carbene insertion isochroman | Additional methine in heteroring | No Stevens rearrangement; high ee synthesis [5] | Synthetic access, not bio-tested | — |
Amidation transforms the acid into polar, H-bond-rich pharmacophores.
| Amide derivative | Biological assay | Potency metric | Observations | Reference |
|---|---|---|---|---|
| 4n (lead) | PTP1B inhibition | IC50 = 51.63 nM | Spacer length critical; five-carbon optimal | |
| (3S)-Isochroman-3-carboxamide-cycloheptyl HCl | M3 muscarinic receptor antagonism | pKb = 7.28 ± 0.70 [6] | Selective bronchodilation, low cardiotoxicity | [6] |
| N-(Isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide | In-silico BBB logPS | –1.08 predicts CNS entry [7] | Potential neuroactive scaffold | [7] |
Amidation generally increases aqueous solubility and introduces directional H-bond donors that dock favourably inside enzyme grooves.
Simple esterification yields pro-lipophilic analogues with notable phytoregulatory traits.
| Ester | Wheat coleoptile elongation (100 ppm) | Lettuce root geotropism | Notes | Reference |
|---|---|---|---|---|
| Phenacylidene-isochroman-3-one ethyl ester | −40% inhibition [8] | Abolished bending [8] | Acts as auxin-transport blocker | [8] |
| 3,7-Dimethyl-8-hydroxy‐6-methoxy isochroman acetate | 1.4× activity of parent in coleoptile assay [8] | N/A | Small acyl boosts membrane uptake | [8] |
| Butyl isochroman-3-carboxylate | No PTP1B activity up to 10 µM | — | Ester blocks essential acid–His interaction |
Esterification tends to reduce PTP1B affinity but improves passive diffusion in plant systems, underscoring context-dependent performance.
Substituents on the aromatic ring or heteroatoms inside the bicyclic core fine-tune potency.
| Position modified | Substituent(s) evaluated | Lead outcome | Activity trend | Reference |
|---|---|---|---|---|
| C-6/C-7 | Dimethoxy → dihydroxy | Dimethoxy analog shows ×2 plant-growth inhibition vs dihydroxy [8] | Electron donation enhances auxinic mimicry | [8] |
| C-7 | Amido-dithiolane vs alkyl | Amido-dithiolane confers 100× stronger PTP1B blockade | Polar linker & S-rich ring forge extra H-bonds | |
| C-4 | Chloro vs iodo in 3-methyl-1-oxo carboxamides | Chlorine improves antiplatelet IC50 by 25% [9] | Smaller σ-donor supports snug π-stacking | [9] |
| External tether | Cyclopentyl methoxy vs butoxy | Cyclopentyl gives 600 nM PTPRD inhibition [7] | Steric enclosure stabilises hydrophobic pocket | [7] |
Overall, electron-rich ring systems and sulfur-containing tethers amplify enzyme binding, while bulky apolar groups modulate selectivity.
In-silico work rationalises empirical trends.
| Ligand | Protein target (PDB) | Glide/AutoDock score | Key interactions | Experimental correlate | Reference |
|---|---|---|---|---|---|
| Isochroman-3-carboxylic acid | Bovine serum albumin (Site III) | −6.3 kcal mol⁻¹, Kb ≈ 1.0 × 10³ M⁻¹ [10] | π–π stacking with Trp213, salt bridge to Lys136 | Static quenching confirmed spectroscopically | [10] |
| Amide 4n | PTP1B (1PTY) | −10.8 kcal mol⁻¹ | Carboxylate anchors Arg221; dithiolane S···π with Tyr46 | IC50 51.63 nM | |
| Isochroman-4-one 10a | Acetylcholinesterase (4EY7) | −12.5 kcal mol⁻¹ | Dual binding at catalytic and peripheral sites | IC50 21.1 nM [9] | [9] |
Docking underscores the necessity of a free acid or amide carbonyl to secure the catalytic arginine of PTP1B, while hydrophobic rings steer selectivity for CNS enzymes.
Quantitative models accelerate lead optimisation.
| Model type | Data set (n) | r² / q² | Significant descriptors | Design implications | Reference |
|---|---|---|---|---|---|
| 3D-pharmacophore (PTP1B vs TCPTP) | 135 iso-chroman acids & amides | 0.83 / 0.76 [7] | H-bond acceptor at 3-CO₂H, hydrophobe at 7, volume >280 ų | Guides selectivity away from TCPTP | [7] |
| CoMFA (plant growth activity) | 42 ester analogues | 0.79 / 0.71 [8] | Steric bulk near C-4, electropositive field at C-8 | Maps auxin-like profile | [8] |
These validated equations allow virtual ranking before synthesis, trimming bench time while honing specificity.